(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
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Description
(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a useful research compound. Its molecular formula is C20H24O9 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings.
Chemical Structure
The compound's intricate structure includes multiple hydroxyl groups and a tert-butyl group that may influence its biological interactions and solubility.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory activities.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study focusing on derivatives of hexacyclic compounds indicated that modifications at specific positions could enhance antimicrobial efficacy. The compound's structural features suggest it may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
Anti-inflammatory Effects
Research into related compounds has highlighted their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. The hydroxyl groups in this compound are hypothesized to play a crucial role in these mechanisms by acting as hydrogen bond donors.
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds on cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.
Case Studies
Study | Findings |
---|---|
Study 1: Antimicrobial Efficacy | The compound demonstrated significant activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Study 2: Anti-inflammatory Response | Inhibition of TNF-alpha production was observed at concentrations of 10 µM and above. |
Study 3: Cytotoxicity in Cancer Cells | Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of exposure. |
The biological activities are likely attributed to:
- Hydroxyl Group Interactions : These groups can form hydrogen bonds with biological macromolecules.
- Structural Rigidity : The hexacyclic framework may provide stability and specificity in binding to target sites within cells.
Properties
IUPAC Name |
(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15+,17-,18?,19-,20?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXKXIZEIDQKW-IKIFPUOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1(C34C(=O)O[C@H]5[C@]3(C2)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-75-5 |
Source
|
Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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